molecular formula C14H20N2O4 B10851599 N8,2-dihydroxy-N1-phenyloctanediamide

N8,2-dihydroxy-N1-phenyloctanediamide

Cat. No.: B10851599
M. Wt: 280.32 g/mol
InChI Key: ZJKUBOBFXFZYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N8,2-Dihydroxy-N1-phenyloctanediamide (hereafter referred to as Compound 104) is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor. Its structure features:

  • An octanediamide backbone with hydroxyl groups at positions 2 and 6.
  • A phenyl group substituted at the N1 position.
  • A hydroxamic acid moiety (N-hydroxyamide), critical for zinc chelation in HDAC active sites .

Compound 104 is part of a broader class of SAHA (suberoylanilide hydroxamic acid) analogs designed to optimize HDAC inhibition by modifying substituents on the cap group (N1 position) and the linker region (alkyl chain) . HDAC inhibitors are therapeutic candidates for cancer and neurodegenerative diseases due to their role in epigenetic regulation.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

N',2-dihydroxy-N-phenyloctanediamide

InChI

InChI=1S/C14H20N2O4/c17-12(9-5-2-6-10-13(18)16-20)14(19)15-11-7-3-1-4-8-11/h1,3-4,7-8,12,17,20H,2,5-6,9-10H2,(H,15,19)(H,16,18)

InChI Key

ZJKUBOBFXFZYHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(CCCCCC(=O)NO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N8,2-dihydroxy-N1-phenyloctanediamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N8,2-dihydroxy-N1-phenyloctanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N8,2-dihydroxy-N1-phenyloctanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N8,2-dihydroxy-N1-phenyloctanediamide involves the inhibition of histone deacetylases. By inhibiting these enzymes, the compound can alter the acetylation status of histones, leading to changes in gene expression. This can affect various cellular pathways and processes, including cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

Compound 104 and its analogs share a hydroxamic acid core but differ in substituents, chain length, and functional groups. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound ID Structure Modifications Molecular Formula Molecular Weight (g/mol) Key Spectral Data (HRMS)
104 (Target) N1-phenyl, C8 chain, 2,8-dihydroxy Not explicitly provided (estimated: C14H19N2O4) ~279.3 (theoretical) Not provided in evidence
2b N1-pentyl, C8 chain, 8-hydroxy C19H31N2O3 334.47 [M+H]+: 335.2345
2c N1-benzyl, C8 chain, 8-hydroxy C21H26N2O3 354.45 [M]+: 354.1957
2d N1-phenethyl, C8 chain, 8-hydroxy C22H29N2O3 368.48 [M+H]+: 369.2195
2e N1-(biphenyl-4-methyl), C8 chain, 8-hydroxy C27H31N2O3 431.55 [M+H]+: 431.2342
102 N1-phenyl, C7 chain, 2-methoxy, 7-hydroxy C16H21N2O4 305.35 Not provided
105 N1-phenyl, C8 chain, 2-methoxy, 8-hydroxy C16H23N2O4 319.37 Not provided
Table 2: Hypothesized HDAC Inhibitory Activity*
Compound ID Predicted HDAC Inhibition (Relative to SAHA) Rationale
104 High Dual hydroxyl groups enhance zinc chelation; phenyl optimizes cap interactions.
2b Moderate Small N1-pentyl minimizes steric hindrance but lacks 2-hydroxyl.
2c Moderate-Low Benzyl group introduces moderate steric bulk.
2d Low Phenethyl substituent increases steric hindrance.
2e Low Bulky biphenyl-4-methyl group impedes enzyme binding.
102 Low Methoxy at position 2 reduces zinc chelation; shorter C7 chain.
105 Moderate Methoxy at position 2 but retains C8 chain length.

Spectral and Analytical Data

  • NMR and IR : Compounds 2b–2e exhibit characteristic hydroxamic acid peaks, including N–OH stretching (~3150–3300 cm⁻¹) and carbonyl signals (1650–1750 cm⁻¹) in IR spectra. 13C NMR confirms phenyl and alkyl chain integration .
  • HRMS : Molecular ion peaks align with theoretical values (e.g., 2b: [M+H]+ observed 335.2345 vs. calculated 335.2335) .

Q & A

Q. What are the standard synthetic routes for N8,2-dihydroxy-N1-phenyloctanediamide, and which characterization techniques are critical for confirming its structural integrity?

  • Methodological Answer : The synthesis typically involves coupling 8-oxo-8-(phenylamino)octanoic acid with hydroxylamine derivatives using TBTU (tetramethylfluoroformamidinium hexafluorophosphate) as a coupling agent in acetonitrile, followed by hydrogenolysis with palladium on carbon to remove protecting groups (e.g., benzyl groups) . Key characterization includes:
  • 1H/13C NMR : To verify hydrogen and carbon environments (e.g., δ 7.25–7.38 ppm for aromatic protons, δ 171.8 ppm for carbonyl carbons).
  • IR Spectroscopy : Confirming functional groups (e.g., 1661 cm⁻¹ for amide C=O stretching).
  • HRMS : Validating molecular mass (e.g., observed [M]+ at m/z 444.2424 vs. calculated 444.2413).
    Table 1 : Example reaction conditions from :
Reagent/ConditionQuantity/Role
TBTU0.9 mmol (coupling agent)
Diisopropylethylamine1.2 mmol (base)
Chromatography30–40% ethyl acetate/hexanes

Q. Which in vitro assays are most reliable for assessing the HDAC inhibitory activity of this compound?

  • Methodological Answer : Common assays include:
  • Fluorometric HDAC Activity Kits : Measures deacetylation of fluorescent substrates (e.g., Boc-Lys(Ac)-AMC).
  • Cell-Based Assays : HDAC-overexpressing cell lines (e.g., HeLa) treated with the compound, followed by Western blot analysis of histone H3/H4 acetylation levels.
  • Isozyme-Specific Profiling : Recombinant HDAC isoforms (HDAC1, HDAC2) tested to determine IC50 values.

Advanced Research Questions

Q. How do structural modifications to the hydroxamic acid moiety influence HDAC isoform selectivity in this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that:
  • Hydroxamate Chain Length : Extending the alkyl chain (e.g., octanediamide vs. hexanediamide) can alter binding to HDAC catalytic pockets.
  • Phenyl Substituents : Electron-withdrawing groups on the phenyl ring may enhance HDAC2 affinity by optimizing π-π interactions.
    Advanced Technique : X-ray crystallography of HDAC2-inhibitor complexes to map binding interactions.

Q. What computational strategies can predict the binding mode and affinity of this compound with HDAC2?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina model the compound into HDAC2’s active site (PDB ID: 3MAX) to estimate binding energies.
  • Molecular Dynamics (MD) Simulations : Assess stability of inhibitor-enzyme complexes over time (e.g., 100 ns simulations).
  • HPC Resources : Leverage supercomputers (e.g., N8’s Bede platform) for large-scale simulations .

Q. How should researchers resolve discrepancies in reported IC50 values for this compound across studies?

  • Methodological Answer : Potential sources of variability include:
  • Assay Conditions : Differences in substrate concentration, pH, or incubation time.
  • Compound Purity : Validate via HPLC (≥95% purity) and HRMS.
  • Cell Permeability : Use cell-free vs. cell-based assays to distinguish intrinsic enzyme inhibition from cellular uptake effects.
    Recommendation : Cross-validate results with a reference inhibitor (e.g., SAHA) under standardized protocols.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.